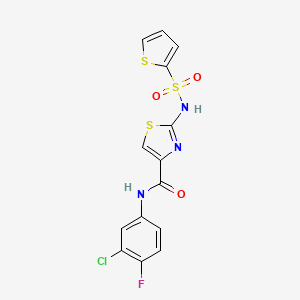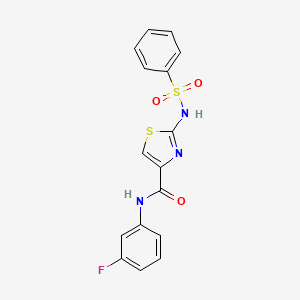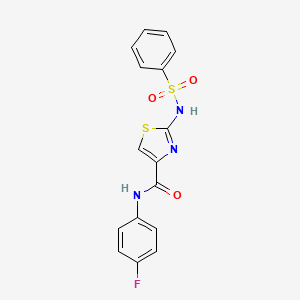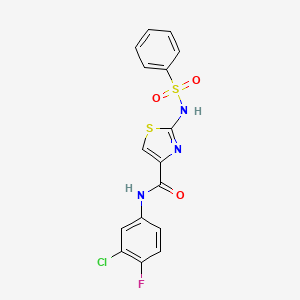![molecular formula C21H14ClNO4 B6531227 N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 883959-93-1](/img/structure/B6531227.png)
N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, such as a chlorophenyl group, a furan ring, and a chromenone . These groups are often found in bioactive compounds, suggesting that this molecule could have interesting biological properties.
Molecular Structure Analysis
The molecule contains several aromatic rings (a phenyl ring, a furan ring, and a chromenone), which are likely to contribute to its stability and possibly its reactivity . The chloro group is an electron-withdrawing group, which could affect the electronic distribution in the molecule and its reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the chromenone could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and potentially lipophilic. The exact properties would need to be determined experimentally .作用機序
Target of Action
The primary target of this compound is the NaV1.8 sodium channels . These channels are crucial for the transmission of pain signals from peripheral nerves to the central nervous system .
Mode of Action
The compound acts as a selective blocker of NaV1.8 channels . It shows greater than 100-fold selectivity over human NaV1.2, NaV1.3, NaV1.5, and NaV1.7 . This selective blocking of NaV1.8 channels inhibits the transmission of pain signals .
Biochemical Pathways
It is known that the blocking of nav18 channels can disrupt the normal flow of sodium ions, which are essential for the propagation of action potentials in neurons . This disruption can affect various downstream effects related to pain signal transmission .
Pharmacokinetics
The compound is soluble in DMSO to 100 mM and in ethanol to 25 mM . This suggests that it has good solubility, which can enhance its bioavailability.
Result of Action
The blocking of NaV1.8 channels by this compound reduces the transmission of pain signals, leading to antinociceptive effects . This means it can potentially be used for the treatment of pain.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used, which can impact its bioavailability . Furthermore, its stability might be affected by storage conditions. It is recommended to store the compound at room temperature under desiccating conditions .
実験室実験の利点と制限
CMC-2 has a number of advantages and limitations for laboratory experiments. One of the main advantages of CMC-2 is its versatility, as it can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize and is relatively stable in a variety of solvents. The main limitation of CMC-2 is its relatively short half-life, which makes it difficult to use in long-term experiments.
将来の方向性
CMC-2 has a number of potential future directions. One potential direction is the use of CMC-2 in the development of new drugs, as it has been found to interact with various proteins and receptors. Additionally, CMC-2 could be used to study the effects of various environmental factors on the body, as well as to study the effects of various drugs on the body. Furthermore, CMC-2 could be used in the study of various diseases, including cancer, diabetes, and cardiovascular disease. Finally, CMC-2 could be used to study the biochemical and physiological effects of various compounds.
合成法
CMC-2 can be synthesized via a number of different methods, depending on the desired end product. The most common method is the condensation reaction of 4-chlorophenyl-8-methyl-4-oxo-4H-chromen-2-yl chloride with furan-2-carboxamide. This reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around room temperature. The reaction is typically complete within a few hours. Other methods of synthesis include the use of Grignard reagents and the use of organometallic reagents.
科学的研究の応用
CMC-2 has a wide range of applications in scientific research, particularly in the study of diseases and other biological processes. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds. It has also been used in the development of new drugs, as well as to study the effects of various environmental factors on the body. Additionally, CMC-2 has been used in the study of various diseases, including cancer, diabetes, and cardiovascular disease.
特性
IUPAC Name |
N-[3-(4-chlorophenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-4-2-5-15-18(24)17(13-7-9-14(22)10-8-13)21(27-19(12)15)23-20(25)16-6-3-11-26-16/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWXWICPUNZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531146.png)
![2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531148.png)


![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531182.png)
![N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6531184.png)



![2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531209.png)


![2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531231.png)
